N,N'-bis(4-methylphenyl)-2,2'-biquinoline-4,4'-dicarboxamide
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Overview
Description
N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-methylphenyl groups and a biquinoline core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2,2’-biquinoline-4,4’-dicarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. Post-reaction, the compound is typically isolated using industrial-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. In electronic applications, its unique electronic structure allows for efficient charge transport, enhancing the performance of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar structure but lacks the biquinoline core.
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbiphenyl-4,4’-diamine: Contains methoxy groups instead of methyl groups.
Uniqueness
N4,N4’-BIS(4-METHYLPHENYL)-[2,2’-BIQUINOLINE]-4,4’-DICARBOXAMIDE is unique due to its biquinoline core, which imparts distinct electronic properties and enhances its applicability in various fields, particularly in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C34H26N4O2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-15-23(16-12-21)35-33(39)27-19-31(37-29-9-5-3-7-25(27)29)32-20-28(26-8-4-6-10-30(26)38-32)34(40)36-24-17-13-22(2)14-18-24/h3-20H,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
UAHZEVXHKRPJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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